![molecular formula C11H14 B1352664 2-Methyl-3-(4-methylphenyl)-1-propene CAS No. 40296-92-2](/img/structure/B1352664.png)
2-Methyl-3-(4-methylphenyl)-1-propene
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Description
“2-Methyl-3-(4-methylphenyl)-1-propene” is also known as "2-Propenal, 2-methyl-3-phenyl-" . It has a molecular formula of C10H10O and a molecular weight of 146.1858 .
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-3-(4-methylphenyl)-1-propene” has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-methylphenyl)-1-propene” can be analyzed based on its molecular formula C10H10O . The structure can also be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(4-methylphenyl)-1-propene” include a molecular weight of 146.1858 . The boiling point at reduced pressure is 421.7 K at 0.036 bar . The enthalpy of vaporization varies with temperature, ranging from 59.3 kJ/mol at 400 K to 47.7 kJ/mol at 560 K .
Scientific Research Applications
Synthesis of Quinazolinone Derivatives
Quinazolinones are heterocyclic compounds with significant pharmaceutical and biological activities. “2-Methyl-3-(4-methylphenyl)-1-propene” can be used in the synthesis of 4(3H)-quinazolinone derivatives, which exhibit medicinal properties such as analgesic, anti-inflammatory, and anticancer activities . These derivatives are valuable intermediates in organic synthesis, and their preparation methods are diverse, including reactions with metal ions and Mannich reactions .
Anticonvulsant Activity
Derivatives structurally related to methaqualone, synthesized from 2-methyl-3-aryl-4(3H))-quinazolinone, have been evaluated for anticonvulsant activity. This suggests that “2-Methyl-3-(4-methylphenyl)-1-propene” could play a role in the development of new anticonvulsant drugs .
Perfumery Applications
The compound has applications in the perfumery industry. Acetal derivatives of 2-Methyl-3-(4-methylphenyl)-1-propene are synthesized for their fragrance properties. These synthetic fragrances are used in various perfumes and scented products, offering an alternative to natural sources .
properties
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRXFKQKJPXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456073 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-propene | |
CAS RN |
40296-92-2 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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